molecular formula C24H34O6 B1265288 Bamemacrolactin E

Bamemacrolactin E

Cat. No.: B1265288
M. Wt: 418.5 g/mol
InChI Key: NRAXHZVAYZPXKQ-SQZKRGSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bamemacrolactin is a 24-membered macrolide compound isolated from the marine bacterium Bacillus siamensis found in the Beihai region of Guangxi, China . This macrolactone exhibits selective antifungal activity by inhibiting the spore germination of Sporisorium scitamineum, the causative agent of sugarcane smut disease. Its structure aligns with the broader macrolactin family, characterized by large lactone rings (22–24 members) predominantly produced by marine Bacillus species .

Properties

Molecular Formula

C24H34O6

Molecular Weight

418.5 g/mol

IUPAC Name

(3Z,5E,8S,9E,11Z,13R,14R,16R,17E,19E,24R)-8,13,14,16-tetrahydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one

InChI

InChI=1S/C24H34O6/c1-19-12-6-3-2-4-7-15-21(26)18-23(28)22(27)16-11-10-14-20(25)13-8-5-9-17-24(29)30-19/h2,4-5,7-11,14-17,19-23,25-28H,3,6,12-13,18H2,1H3/b4-2+,8-5+,14-10+,15-7+,16-11-,17-9-/t19-,20+,21+,22-,23-/m1/s1

InChI Key

NRAXHZVAYZPXKQ-SQZKRGSRSA-N

Isomeric SMILES

C[C@@H]1CCC/C=C/C=C/[C@@H](C[C@H]([C@@H](/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)O)O)O)O

Canonical SMILES

CC1CCCC=CC=CC(CC(C(C=CC=CC(CC=CC=CC(=O)O1)O)O)O)O

Synonyms

macrolactin S

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Bamemacrolactin E undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield fully saturated macrolactin analogs .

Scientific Research Applications

Bamemacrolactin E has a wide range of scientific research applications, including:

Mechanism of Action

Bamemacrolactin E exerts its effects primarily through the inhibition of bacterial fatty acid synthesis. It targets the enzyme FabG, which is involved in the elongation cycle of fatty acid biosynthesis. By inhibiting this enzyme, macrolactin S disrupts the production of essential fatty acids, leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Comparison with Similar Macrolactin Compounds

Macrolactins are structurally diverse, with variations in lactone ring size, substituents, and bioactivity. Below is a detailed comparison of bamemacrolactin with key analogues:

Table 1: Structural and Functional Comparison of Bamemacrolactin and Related Macrolactins

Compound Lactone Ring Size Source Organism Key Antimicrobial Targets MIC/Activity Range Proposed Mechanism(s)
Bamemacrolactin 24-membered Bacillus siamensis Sporisorium scitamineum (spore germination inhibition) Not quantified; activity observed at 100 µg/mL Targets spore-specific pathways; no effect on fungal growth
Macrolactin A 24-membered Marine Bacillus spp. Broad-spectrum: Gram-negative (E. coli), Gram-positive (S. aureus, MRSA, B. subtilis), fungi (C. albicans) MIC: 0.5–60 µg/mL depending on pathogen Disrupts cell division ; potential ATPase inhibition
Macrolactin H 24-membered Marine Bacillus spp. S. aureus (MIC = 10 µg/mL), B. subtilis (MIC = 60 µg/mL) MIC: 10–60 µg/mL Undefined; limited mechanistic studies
15,17-Epoxy-16-hydroxy Macrolactin A 24-membered Marine Bacillus spp. B. subtilis, E. coli, S. cerevisiae MIC: 0.16 µM (uniform across targets) Unknown; structural epoxy group may enhance potency
Bamemacrolactin C 24-membered Undisclosed Bacillus sp. Fungal pathogens (e.g., Candida spp.) Not reported Disrupts oxidative phosphorylation, cell wall integrity, and protein synthesis

Key Comparative Insights

Structural Similarities and Differences :

  • All compared macrolactins share a 24-membered lactone core, but substitutions (e.g., epoxy or hydroxyl groups) modulate bioactivity. For instance, the epoxy group in 15,17-Epoxy-16-hydroxy Macrolactin A correlates with enhanced potency against B. subtilis and S. cerevisiae . Bamemacrolactin lacks reported structural modifications but demonstrates unique specificity for spore inhibition .

Antimicrobial Spectrum :

  • Bamemacrolactin is niche-specific, targeting plant-pathogenic spores without affecting fungal growth . In contrast, Macrolactin A exhibits broad-spectrum activity against bacteria and fungi, including drug-resistant strains like MRSA .
  • Macrolactin H and 15,17-Epoxy-16-hydroxy Macrolactin A show narrower spectra, with the latter demonstrating unusually low MICs (0.16 µM) .

Mechanistic Diversity: While Macrolactin A disrupts cell division and ATPase activity , Bamemacrolactin C interferes with fungal oxidative phosphorylation and protein expression .

Source Organisms :

  • Most macrolactins derive from marine Bacillus species, but Bamemacrolactin is uniquely reported from Bacillus siamensis, highlighting ecological diversity in macrolactin production .

Q & A

Q. What ethical considerations arise in sourcing this compound-producing strains from biodiverse regions?

  • Answer : Adhere to the Nagoya Protocol for access and benefit-sharing (ABS). Document strain isolation coordinates (GPS) and obtain permits for genetic resource utilization. For novel species, deposit vouchers in registered culture collections (e.g., DSMZ) .

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